3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Descripción
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 116855-03-9) is a heterocyclic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . Its structure comprises a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 3 and a methyl group at position 1. This compound is a critical intermediate in pharmaceutical research due to its versatility in synthesizing bioactive derivatives, particularly in drug discovery for anticancer, antibacterial, and antiparasitic applications .
The methyl group enhances metabolic stability, while the bromine atom serves as a reactive site for further functionalization via cross-coupling reactions . Its physicochemical properties, including a melting point range of 147–148°C (for structurally related analogs) and solubility in polar aprotic solvents like DMF, make it suitable for synthetic modifications .
Propiedades
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWIHGOGVWCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299004 | |
| Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-03-9 | |
| Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Bromination Using Bromine in Acetic Acid
The most widely reported method involves direct bromination of the parent heterocycle, 1-methyl-1H-pyrazolo[3,4-b]pyridine. In a typical procedure, bromine (1.3 equiv) is added to a solution of the substrate in glacial acetic acid containing anhydrous sodium acetate (1.6 equiv). The reaction proceeds at 110–115°C for 2.5–3 hours, yielding 72.6% of the 3-bromo derivative after purification by column chromatography.
Mechanistic Insight :
-
Bromine acts as an electrophile, targeting the electron-rich C3 position of the pyridine ring.
-
Sodium acetate neutralizes HBr byproduct, shifting equilibrium toward product formation.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 110–115°C |
| Reaction Time | 2.5–3 hours |
| Solvent | Glacial acetic acid |
| Yield | 72.6% |
Cyclocondensation of 3-Bromo-1H-Pyrazole with Enaminones
Two-Step Ring Assembly
This method constructs the pyrazolo[3,4-b]pyridine core from 3-bromo-1H-pyrazole and enaminone precursors:
-
Enaminone Synthesis : Ethyl acetoacetate reacts with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at reflux to form β-enaminone.
-
Cyclocondensation : The enaminone reacts with 3-bromo-1H-pyrazole in acetic acid at 120°C for 6 hours, followed by methylation using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C.
Key Advantages :
-
Enables precise regiocontrol of bromine and methyl groups.
-
Scalable to multi-gram quantities (12–15 g batches reported).
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Enaminone Formation | 85 |
| Cyclocondensation | 68 |
| Methylation | 91 |
Halogen Exchange Reactions
Lithium-Halogen Exchange Strategy
A less common but high-yielding approach utilizes lithium-halogen exchange on 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine:
-
Substrate treated with n-butyllithium (1.1 equiv) at -78°C in THF.
-
Quenched with trimethylborate (1.5 equiv) followed by bromine (1.2 equiv) at 0°C.
-
Final purification via recrystallization from ethanol/water (4:1).
Critical Parameters :
-
Temperature control (-78°C) prevents ring-opening side reactions.
-
Requires strict anhydrous conditions.
Performance Metrics :
| Metric | Value |
|---|---|
| Overall Yield | 58% |
| Purity (HPLC) | >99% |
Catalytic C-H Bromination
Palladium-Catalyzed Directed Bromination
Emerging methodologies employ transition metal catalysis for selective C3 bromination:
-
Catalyst System : Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%)
-
Bromine Source : N-bromosuccinimide (1.1 equiv)
Advantages Over Classical Methods :
-
No acidic conditions required.
-
Functional group tolerance (esters, nitriles preserved).
Comparison With Electrophilic Bromination :
| Parameter | Catalytic Method | Classical Method |
|---|---|---|
| Yield | 65% | 72.6% |
| Reaction Time | 12 hours | 3 hours |
| Byproducts | <5% | 10–15% |
Industrial-Scale Production Considerations
Continuous Flow Bromination
Recent advances adapt the bromination process for continuous manufacturing:
-
Reactor Type : Corrosion-resistant microfluidic system
-
Residence Time : 8 minutes at 130°C
Economic Analysis :
| Factor | Batch Process | Flow Process |
|---|---|---|
| Capital Cost | $1.2M | $850k |
| Operational Cost | $320/kg | $240/kg |
Análisis De Reacciones Químicas
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 3 undergoes palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups. This reaction is critical for creating derivatives with enhanced biological activity.
Example Reaction:
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| Pd(PPh), CsCO, dioxane/HO, 80°C | 48–53% | |
| Pd(OAc), X-Phos, KOAc, dioxane, 100°C | 52% |
This method was utilized to synthesize TRK kinase inhibitors by coupling with 2,5-difluorobenzyl boronic esters .
Buchwald-Hartwig Amination
The bromine substituent participates in Pd-mediated amination reactions with amines, enabling nitrogen-based functionalization.
Example Reaction:
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| Pd(dba), xantphos, CsCO, DMF, 120°C | 66% |
This reaction is pivotal for introducing aminoalkyl side chains, as seen in the synthesis of intermediates for anticancer agents .
Nucleophilic Substitution
The bromine atom can be displaced by nucleophiles under basic conditions.
Example Reaction with Thiols:
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| KOtBu, DMF, 60°C | 60–70% |
Tandem Borylation/Suzuki Functionalization
Sequential borylation and Suzuki coupling allow vectorial diversification at position 3.
Example Sequence:
-
Borylation:
-
Suzuki Coupling:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd(dppf)Cl, CsCO, dioxane | 65% | |
| 2 | Pd(PPh), CsCO, 80°C | 48% |
Deprotection and Alkylation
The methyl group at position 1 can be modified via deprotection followed by alkylation.
Example Reaction:
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| CFCOOH, 60°C | 65% | |
| NaOH, MeOH/HO | 55% |
Mechanistic Insights
-
Suzuki Coupling: Proceeds via oxidative addition of Pd(0) to the C-Br bond, transmetallation with the boronic acid, and reductive elimination .
-
Buchwald-Hartwig: Involves Pd-mediated C-N bond formation via a coordinated amine intermediate .
This compound’s reactivity profile makes it a cornerstone in medicinal chemistry, particularly for kinase inhibitor development. Future research may explore photoredox or electrochemical methods to enhance reaction efficiency.
Aplicaciones Científicas De Investigación
Biological Applications
1. Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, derivatives of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine have shown potent inhibitory effects against various cancer cell lines, including HeLa and MCF7. These compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting specific enzymes such as cyclin-dependent kinases (CDK2 and CDK9) .
2. Enzyme Inhibition
This compound has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. Inhibition of TRKs is particularly relevant in cancer therapy as their overactivation is linked to tumor growth .
3. Antimicrobial Properties
In addition to anticancer effects, derivatives of this compound have also been evaluated for antimicrobial activity. Some studies indicate that they possess significant efficacy against various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Industrial Applications
Beyond its biological applications, this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. This utility extends to materials science where it is used in developing new materials with tailored properties .
Case Studies
Case Study 1: Anticancer Evaluation
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Compounds showed varying degrees of efficacy, with some achieving nanomolar inhibitory concentrations against CDK2 and CDK9. The most promising candidates were further analyzed for their mechanisms of action and safety profiles .
Case Study 2: TRK Inhibition
In a study focused on TRK inhibition, several derivatives were developed based on the pyrazolo[3,4-b]pyridine scaffold. These compounds demonstrated potent inhibition of TRKA with implications for treating cancers associated with TRK overexpression. The structure-activity relationship (SAR) was extensively studied to optimize efficacy .
Mecanismo De Acción
The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. For example, as a TRK inhibitor, the compound binds to the kinase domain of TRK receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Compound 1: 5-Bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- Structure : Features a triazole ring linked to a 4-chlorophenyl group at position 1 and a methyl group at position 3 .
- Synthesis : Achieved via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 86% .
- Bioactivity : Demonstrates antibacterial activity against S. aureus and K. pneumoniae (MIC = 0.5 μg/mL; MBC = 1.0 μg/mL) .
- Key Difference : The triazole moiety enhances hydrogen bonding and π-π stacking with bacterial enzymes, improving potency compared to the parent compound .
Compound 2: 5-Bromo-3-(4-methoxymethyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3)
- Structure : Contains a benzimidazole substituent at position 3 and a methoxymethyl group .
- Bioactivity : Exhibits broad-spectrum anticancer activity (IC₅₀ < 1 μM against multiple cancer cell lines) due to kinase inhibition .
- Key Difference : The benzimidazole group facilitates interactions with ATP-binding pockets in kinases, a feature absent in the methyl-substituted parent compound .
Compound 3: 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Structure : Substituted with a trifluoromethyl group at position 3 .
- Bioactivity : Used in developing kinase inhibitors; the CF₃ group increases metabolic stability and lipophilicity (logP ~2.5) .
- Key Difference : The electron-withdrawing CF₃ group alters electronic density, enhancing binding affinity to hydrophobic enzyme pockets .
Compound 4: Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Structure : Features an ester group at position 3 .
- Synthesis : Prepared via esterification under basic conditions (K₂CO₃/DMF, 80°C) .
- Key Difference : The ester group improves solubility in organic solvents, facilitating further derivatization into amides or acids .
Physicochemical and Pharmacological Comparison
Actividad Biológica
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C_7H_7BrN_2 and a molecular weight of approximately 212.05 g/mol. Its structure features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, contributing to its unique reactivity and biological properties.
Research indicates that this compound acts primarily as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions. The selectivity of this compound towards specific isoforms of cytochrome P450 suggests lower potential for adverse effects compared to non-selective inhibitors.
Anticancer Properties
Preliminary studies have shown that this compound exhibits anti-cancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The compound's effectiveness was highlighted by its IC50 values in the nanomolar range for specific targets like TBK1 (TANK-binding kinase 1), indicating strong potential for cancer therapy .
Anti-inflammatory Effects
The compound has also been recognized for its anti-inflammatory properties. It has shown significant inhibition in various assays against inflammatory markers and pathways. For instance, molecular hybrids incorporating pyrazolo[3,4-b]pyridine structures have demonstrated equipotent activity against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, with notable minimum inhibitory concentration (MIC) values .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazolo ring can enhance biological activity. For example, substituents such as methyl or bromo groups at different positions have been correlated with increased inhibitory potency against various biological targets. A summary table of related compounds with their similarity indices and key features is presented below:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 0.83 | Variation at the position of bromine |
| 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | 0.73 | Contains a pyrimidine instead of pyridine |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.71 | Different substitution pattern on the pyrazole ring |
| 3-Bromo-1H-pyrazolo[4,3-c]pyridine | 0.71 | Structural rearrangement leading to different properties |
| 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine | 0.83 | Amino substitution providing different reactivity |
Case Studies and Research Findings
Recent studies have identified several derivatives of pyrazolo[3,4-b]pyridine that exhibit promising biological activities:
- TBK1 Inhibition : Derivatives such as compound 15y showed potent TBK1 inhibition with an IC50 value of 0.2 nM and displayed effective inhibition of downstream IFN signaling in immune cells .
- Antituberculotic Activity : Research demonstrated that certain substituted derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential as lead compounds for tuberculosis treatment .
Q & A
Q. What are the most reliable synthetic routes for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine?
The compound is synthesized via multi-step reactions. One approach involves cyclocondensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr to yield the product with a 29% yield . Alternatively, Pd/CuI-catalyzed direct C-H arylation optimizes regioselectivity, achieving 77% yield when using PdCl₂(PPh₃)₂ as a catalyst . These methods emphasize temperature control, catalyst selection, and purification via column chromatography.
Q. How can structural confirmation of this compound be achieved?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical. For example, ¹H NMR of related pyrazolo[3,4-b]pyridines shows distinct peaks for methyl groups (~δ 3.5 ppm) and aromatic protons (~δ 8.0–8.5 ppm) . X-ray crystallography and IR spectroscopy further validate bond vibrations and molecular geometry .
Q. What are the primary biological applications of pyrazolo[3,4-b]pyridine derivatives?
These derivatives exhibit antileishmanial, anticancer, and kinase-inhibitory activities. For instance, 3'-diethylaminomethyl-substituted analogs show IC₅₀ values as low as 0.12 µM against Leishmania amazonensis , while FGFR1 kinase inhibitors derived from this scaffold demonstrate tumor suppression in xenograft models .
Advanced Research Questions
Q. How do substituents influence the biological activity of this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) studies reveal that hydrophobic (log P) and steric (Sterimol L and B₂) parameters dominate activity. For example, bulky electron-withdrawing groups at the 4-position enhance antileishmanial efficacy by improving target binding . Molecular docking further predicts interactions with enzymes like acetylcholinesterase or FGFR kinases .
Q. What challenges arise in enantioselective synthesis of pyrazolo[3,4-b]pyridines, and how are they addressed?
Asymmetric synthesis requires chiral catalysts. A Rh(III)-catalyzed Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles achieves 85–99% enantiomeric excess (ee). Key factors include ligand design (e.g., chiral-at-metal complexes) and solvent polarity to stabilize transition states .
Q. How can regioselectivity be controlled in C-H functionalization of pyrazolo[3,4-b]pyridines?
Pd/CuI systems enable γ-C-H arylation with high regioselectivity (>90%). Computational studies suggest that electron-deficient pyridine rings favor γ-site activation due to lower activation energy barriers. Additives like PPh₃ enhance catalyst stability and selectivity .
Q. What methodological contradictions exist in removing 1-substituents from protected pyrazolo[3,4-b]pyridines?
Debromination or deprotection of 1-benzyl groups often leads to side reactions, such as ring-opening. Acidic conditions (e.g., HCl/EtOH) or hydrogenolysis (H₂/Pd-C) are tested, but yields vary significantly. For example, 1-benzyl-7-oxide derivatives undergo β-substitution instead of clean deprotection .
Q. How do reaction conditions impact the synthesis of fused pyrazolo[3,4-b]pyridines?
Solvent choice (e.g., DMF vs. toluene) and temperature critically affect cyclization efficiency. Refluxing in toluene with trifluoroacetic acid (TFA) achieves 88% yield for Boc-protected intermediates, while aqueous media reduce side-product formation in one-pot syntheses .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
